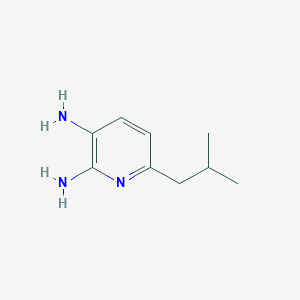
6-Isobutylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isobutylpyridine-2,3-diamine is a heterocyclic organic compound featuring a pyridine ring substituted with isobutyl and diamine groups at the 6th and 2nd, 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of pyridine derivatives followed by reduction to introduce the diamine groups . Another approach includes the chlorination of pyridine derivatives followed by amination reactions .
Industrial Production Methods
Industrial production methods for 6-Isobutylpyridine-2,3-diamine often involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Isobutylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The diamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amine compounds, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Isobutylpyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Isobutylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The diamine groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxaldehyde: A precursor in the synthesis of various pyridine derivatives.
Piperidine Derivatives: Known for their pharmacological applications and structural similarity to pyridine.
Uniqueness
6-Isobutylpyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isobutyl and diamine groups allows for versatile chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
6-(2-methylpropyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H15N3/c1-6(2)5-7-3-4-8(10)9(11)12-7/h3-4,6H,5,10H2,1-2H3,(H2,11,12) |
InChI Key |
NPZJGTWCZMOAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















